N-[4-(diethylamino)phenyl]heptanamide
Description
N-[4-(diethylamino)phenyl]heptanamide is a synthetic amide derivative characterized by a heptanoyl chain linked to a phenyl ring substituted with a diethylamino group at the para position. The diethylamino group contributes to basicity and solubility, while the heptanamide chain may enhance lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]heptanamide |
InChI |
InChI=1S/C17H28N2O/c1-4-7-8-9-10-17(20)18-15-11-13-16(14-12-15)19(5-2)6-3/h11-14H,4-10H2,1-3H3,(H,18,20) |
InChI Key |
ZCYJKJBPHMSHSM-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Canonical SMILES |
CCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
The following table compares N-[4-(diethylamino)phenyl]heptanamide with key analogs from the literature:
*Estimated based on chain length and substituent contributions.
Key Observations:
- Chain Length: The acetamide analog (C₂ chain, logP 4.315) is less lipophilic than the target heptanamide (C₇ chain, estimated logP ~4.5).
- Substituent Effects: Electron-Withdrawing Groups: The chlorophenyl group in Y203-7762 increases molecular weight and may enhance stability via steric effects . Amino Modifications: Hydroxypiperidine and fluorobenzyl substituents (Compounds 2 and 52) introduce hydrogen-bonding capabilities, which could improve target engagement (e.g., PP2A activation in Compound 2) .
Physicochemical and Pharmacokinetic Properties
The table below highlights critical parameters for analogs with available
- Solubility : The acetamide analog (logSw -4.45) exhibits poor aqueous solubility, a trend likely exacerbated in the heptanamide due to its longer chain. Formulation strategies (e.g., salt formation, as seen in Compound 2’s tosylate salt) may mitigate this .
- Polar Surface Area (PSA) : Lower PSA in the target compound (~30 Ų vs. 25.85 Ų in Y203-7762) suggests comparable membrane permeability .
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